molecular formula C11H11NO3 B15261456 ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate CAS No. 14750-16-4

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Cat. No.: B15261456
CAS No.: 14750-16-4
M. Wt: 205.21 g/mol
InChI Key: IROROIJHDOSJFK-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate: is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.

Major Products:

    Oxidation: Formation of ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.

    Reduction: Formation of ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .

Biology: In biological research, this compound is used to study the biochemical pathways involving indole derivatives. It is also used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists .

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring. The presence of both the oxo and ethyl ester groups enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .

Properties

CAS No.

14750-16-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)12-10(9)13/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

IROROIJHDOSJFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2NC1=O

Origin of Product

United States

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